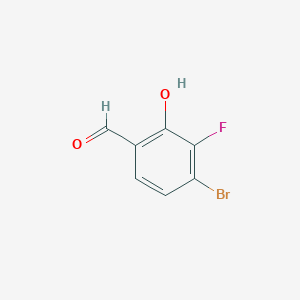
4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a chemical compound with a molecular weight of 219.01 . It is a light yellow solid and is used in various chemical reactions due to its unique structure.
Molecular Structure Analysis
The IUPAC name of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde is 4-bromo-3-fluoro-2-hydroxybenzaldehyde . The InChI code is 1S/C7H4BrFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H .Chemical Reactions Analysis
While the specific chemical reactions involving 4-Bromo-3-fluoro-2-hydroxybenzaldehyde are not detailed in the search results, it is known that similar compounds like 3-Fluoro-2-hydroxybenzaldehyde are used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .Physical And Chemical Properties Analysis
4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a light yellow solid . It has a molecular weight of 219.01 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Processes : Research has detailed the synthesis of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, highlighting methods involving bromination, hydrolysis, cyanidation, methoxylation, and esterification (Chen Bing-he, 2008). Another study focused on improving the synthesis process for 3-bromo-4-hydroxybenzaldehyde, using p-hydroxybenzaldehyde and H2O2/HBr as bromination agents (Zhang Song-pei, 2009).
- Characterization and Analysis : The separation and determination of similar compounds have been studied using gas chromatography, demonstrating methods that are simple, fast, accurate, and precise (Shi Jie, 2000). Crystal structure and vibrational spectra of analogous compounds like 2-fluoro-4-bromobenzaldehyde have been investigated, providing insights into molecular structure and properties (Mahir Tursun et al., 2015).
Biomedical Applications
- Antimicrobial and Anticancer Activities : Fluorinated analogs of this compound, such as in fluorinated benzaldehydes used in the synthesis of stilbenes, have shown potential in vitro anticancer properties (N. Lawrence et al., 2003). Also, bromophenols from marine algae, similar to 3-bromo-4-hydroxybenzaldehyde, have been identified with significant DPPH radical scavenging activity, hinting at their potential antioxidant properties (Ke-kai Li et al., 2008).
Environmental and Analytical Chemistry
- Trace Metal Ion Detection : Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, a related compound, has been used for preconcentration of trace amounts of copper(II) ions in water samples, demonstrating its potential in environmental monitoring and analysis (S. Fathi & M. Yaftian, 2009).
Other Applications
- Halogenation and Bioconversion Studies : Studies on fungi like Bjerkandera adusta have used halogenated compounds including brominated methoxybenzaldehyde metabolites to explore bioconversion processes, highlighting the compound's role in understanding biochemical pathways (H. Beck et al., 2000).
Safety And Hazards
The safety data sheet for a similar compound, 3-Bromo-4-hydroxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .
Propriétés
IUPAC Name |
4-bromo-3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHBVHMSOBXQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-hydroxybenzaldehyde | |
CAS RN |
1427373-29-2 | |
| Record name | 4-Bromo-3-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

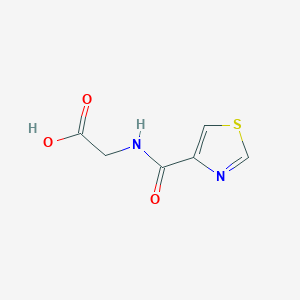
![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)


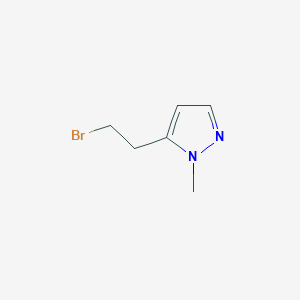
![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)

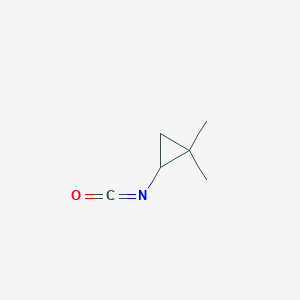
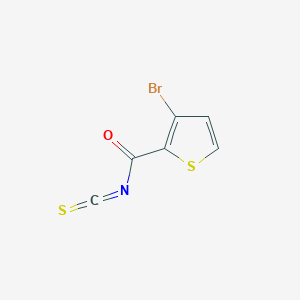

![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)
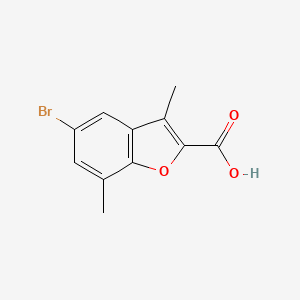
![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
